An In-Depth Technical Guide to 5-(Bromoacetyl)-3-phenylisoxazole: Properties, Reactivity, and Applications in Covalent Drug Discovery
An In-Depth Technical Guide to 5-(Bromoacetyl)-3-phenylisoxazole: Properties, Reactivity, and Applications in Covalent Drug Discovery
This guide provides a comprehensive technical overview of 5-(Bromoacetyl)-3-phenylisoxazole, a bifunctional molecule of significant interest to researchers in chemical biology and drug development. We will delve into its core chemical properties, structural attributes, reactivity profile, and its strategic application as a covalent probe and potential therapeutic agent. The insights provided herein are grounded in established chemical principles and are designed to empower scientists to effectively utilize this compound in their research endeavors.
Part 1: Core Chemical Identity and Physicochemical Properties
5-(Bromoacetyl)-3-phenylisoxazole is a heterocyclic compound featuring a stable 3-phenylisoxazole scaffold appended with a reactive bromoacetyl group at the 5-position. The isoxazole ring system is a well-recognized "privileged structure" in medicinal chemistry, frequently found in bioactive molecules due to its favorable metabolic stability and ability to engage in various non-covalent interactions. The bromoacetyl moiety, however, defines the compound's primary function as an electrophilic agent, capable of forming permanent covalent bonds with biological nucleophiles.
This dual nature—a recognition element (the phenylisoxazole core) and a reactive "warhead" (the bromoacetyl group)—makes it a powerful tool for covalent inhibition, a strategy gaining significant traction for developing drugs with high potency and prolonged duration of action.
Table 1: Physicochemical and Structural Data for 5-(Bromoacetyl)-3-phenylisoxazole
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone | [1][2] |
| Synonym(s) | 2-bromo-1-(3-phenyl-5-isoxazolyl)ethanone | |
| CAS Number | 14731-14-7 | [3][4] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1][3][4] |
| Molecular Weight | 266.09 g/mol | [3][4] |
| Appearance | Solid | |
| Purity | ≥95% | [3] |
| InChI Key | XTBXGZOVSCTNEC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CBr | [1] |
| Predicted XlogP | 2.8 | [1] |
| Storage | Ambient temperature; keep container tightly closed in a dry, well-ventilated place. For long-term storage, refrigeration is recommended. | [5][6] |
Part 2: Synthesis and Covalent Reactivity Mechanism
Proposed Synthetic Pathway
The synthesis of 5-(Bromoacetyl)-3-phenylisoxazole can be achieved through a multi-step process that first constructs the core isoxazole ring, followed by the introduction of the bromoacetyl functional group. A common and efficient method for forming 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction.
The causality behind this synthetic strategy lies in its efficiency and regioselectivity. The cycloaddition between an in-situ generated nitrile oxide (from an aldoxime) and an alkyne is a powerful method for constructing the isoxazole heterocycle. Following ring formation, a Friedel-Crafts acylation reaction is a standard and reliable method for installing the acetyl group onto the electron-rich isoxazole ring, which can then be brominated.
Caption: Proposed synthetic workflow for 5-(Bromoacetyl)-3-phenylisoxazole.
Core Reactivity: The Covalent Inhibition Mechanism
The utility of 5-(Bromoacetyl)-3-phenylisoxazole in drug discovery stems from the electrophilic nature of the α-carbon in the bromoacetyl group. This carbon is highly susceptible to nucleophilic attack from amino acid residues on a target protein, such as the thiol group of cysteine, the imidazole of histidine, or the hydroxyl group of serine.
The Self-Validating Protocol: This reaction is a self-validating system. The formation of a covalent bond is irreversible and can be readily detected by mass spectrometry as a specific mass shift (+187.0 Da, the mass of the C₁₁H₈NO₂ adduct) on the target protein or a specific peptide after proteolytic digest. This provides unambiguous evidence of target engagement.
-
Non-Covalent Binding: Initially, the 3-phenylisoxazole scaffold guides the molecule into a binding pocket on the target protein through non-covalent interactions (e.g., hydrophobic, π-π stacking). This proximity and orientation are critical for the subsequent covalent reaction.
-
Nucleophilic Attack: A suitably positioned nucleophilic residue in the protein's binding site attacks the electrophilic methylene carbon (-CH₂-) of the bromoacetyl group.
-
Covalent Bond Formation: This attack proceeds via an Sɴ2 mechanism, displacing the bromide ion as a leaving group and forming a stable, irreversible covalent bond between the inhibitor and the protein.
Caption: Mechanism of irreversible inhibition via covalent modification.
Part 3: Strategic Applications in Drug Development
The structure of 5-(Bromoacetyl)-3-phenylisoxazole makes it an ideal candidate for activity-based protein profiling (ABPP) and for use as a starting point in covalent inhibitor design.
Experimental Protocol: Target Identification using Chemoproteomics
This protocol outlines a workflow to identify the cellular targets of 5-(Bromoacetyl)-3-phenylisoxazole, a critical step in understanding its mechanism of action. The design is self-validating because target engagement is confirmed by a physical, covalent linkage.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
5-(Bromoacetyl)-3-phenylisoxazole (test compound)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (for protein digestion)
-
LC-MS/MS instrumentation and software for proteomic analysis
Methodology:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with a predetermined concentration of 5-(Bromoacetyl)-3-phenylisoxazole (e.g., 1-10 µM) or DMSO vehicle for a defined period (e.g., 2-4 hours).
-
Causality: This step allows the compound to enter the cells and covalently bind to its protein targets in a native biological context.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with cold PBS to remove excess compound.
-
Lyse the cells in lysis buffer to release total protein content.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Quantify protein concentration to ensure equal loading for downstream analysis.
-
-
Proteomic Sample Preparation:
-
Take an equal amount of protein from the treated and control samples.
-
Perform in-solution tryptic digestion to break down proteins into smaller peptides.
-
Causality: Digestion is necessary to make the proteins amenable to analysis by mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will identify peptide sequences and detect any post-translational modifications, including the specific mass modification caused by the covalent adduct.
-
-
Data Analysis:
-
Search the MS data against a protein database. Specifically, look for peptides with a mass shift of +187.0 Da corresponding to the C₁₁H₈NO₂ adduct.
-
Proteins identified with this specific modification in the treated sample, but not the control, are considered direct targets.
-
Trustworthiness: This method is highly trustworthy because the covalent tag provides a direct and unambiguous readout of target engagement, unlike indirect methods that measure downstream effects.
-
Caption: Experimental workflow for covalent target identification.
Potential Therapeutic Applications: A Hypothesis
Given that various substituted phenylisoxazole derivatives have shown activity as Histone Deacetylase (HDAC) inhibitors, it is plausible that 5-(Bromoacetyl)-3-phenylisoxazole could be adapted to target this enzyme class covalently.[7] HDACs are critical regulators of gene expression, and their dysregulation is implicated in cancer. Many HDACs have a cysteine or histidine residue in or near their active site, presenting a potential target for covalent modification.
Caption: Hypothetical role of a covalent isoxazole as an HDAC inhibitor.
Part 4: Safety and Handling
5-(Bromoacetyl)-3-phenylisoxazole is a reactive chemical and must be handled with appropriate care. Its hazard profile is primarily driven by the bromoacetyl group, which is an irritant and a lachrymator.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[8] |
Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[5][6]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Disposal: Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
5-(Bromoacetyl)-3-phenylisoxazole is more than a simple chemical reagent; it is a sophisticated tool for modern drug discovery. Its unique architecture, combining a biologically relevant scaffold with a precisely placed electrophilic warhead, provides a powerful platform for identifying and validating novel drug targets through covalent interactions. By understanding its chemical properties, reactivity, and appropriate handling, researchers can effectively leverage this compound to advance the frontiers of chemical biology and develop next-generation covalent therapeutics.
References
-
Chemsrc. (n.d.). 5-(Bromoacetyl)salicylamide | CAS#:73866-23-6. Retrieved from Chemsrc.com. [Link]
-
Capot Chemical. (n.d.). Specifications of 5-(Bromoacetyl)-3-phenylisoxazole. Retrieved from Capot Chemical Co., Ltd. [Link]
-
PubChemLite. (n.d.). 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2). Retrieved from PubChemLite. [Link]
-
Capot Chemical. (2008). MSDS of 5-(Bromoacetyl)-3-phenylisoxazole. Retrieved from Capot Chemical Co., Ltd. [Link]
-
Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
-
PubChem. (n.d.). 5-(Bromoacetyl)salicylamide. Retrieved from National Center for Biotechnology Information. [Link]
-
Serebryannikova, A. D., et al. (2021). Preparation of 5-(bromomethyl)-3-phenylisoxazoles. ResearchGate. [Link]
-
Li, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS ONE. [Link]
Sources
- 1. PubChemLite - 5-(bromoacetyl)-3-phenylisoxazole (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. scbt.com [scbt.com]
- 5. 5-(Bromoacetyl)salicylamide | CAS#:73866-23-6 | Chemsrc [chemsrc.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Bromoacetyl)salicylamide | C9H8BrNO3 | CID 198556 - PubChem [pubchem.ncbi.nlm.nih.gov]
